3-Oxo-OPC6-CoA
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Overview
Description
3-Oxo-OPC6-CoA is an organic molecule.
Scientific Research Applications
Enzymatic Activity and Biochemical Processes
Oxalyl Coenzyme A Decarboxylase in Catabolism : Oxalyl coenzyme A (CoA) decarboxylase is crucial in the catabolism of toxic oxalate, catalyzing the decarboxylation of oxalyl-CoA to formyl-CoA (Federici et al., 2004).
Role in Jasmonic Acid Biosynthesis : 3-Oxo-2-(2′-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0) is involved in the biosynthesis of jasmonic acid, a crucial plant hormone, indicating a potential role in plant development and defense (Koo et al., 2006).
Environmental and Agricultural Applications
Remote Sensing in Tropical Rainforests : Research involving the Doppler velocity measurements in tropical rainforests suggests implications in environmental monitoring and climate model parameterization (Pearson et al., 2010).
Oxalate Degradation by Bacteria : Studies on oxalyl-CoA decarboxylase activity in bacteria like Oxalobacter formigenes and Lactobacillus acidophilus have implications for probiotics and the prevention of diseases related to oxalate (Bendazzoli et al., 2007).
Material Science and Engineering
Inorganic−Organic Core−Shell Nanoparticles : Research on surface-functionalized metal oxo clusters in nanoparticles has applications in materials science, especially in developing new materials with specific properties (Kickelbick et al., 2002).
Photocatalytic Activity for Wastewater Treatment : The development of dual-oxygen-doped porous g-C3N4 (OPCN) photocatalysts for the degradation of pollutants under visible light irradiation has significant implications for environmental remediation (Zhang et al., 2019).
Medical and Biological Research
Cholesterol Metabolism in Mycobacterium tuberculosis : A study on the acyl coenzyme A (acyl-CoA) dehydrogenase involved in cholesterol side chain degradation in Mycobacterium tuberculosis highlights its potential role in bacterial pathogenicity (Gilbert et al., 2017).
Understanding Oxalate Metabolism in E. coli : Research on the oxalyl-CoA decarboxylase (OXC) in Escherichia coli provides insights into bacterial metabolism and potential applications in health and disease management (Mullins et al., 2013).
Properties
Molecular Formula |
C37H58N7O19P3S |
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Molecular Weight |
1029.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxo-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hexanethioate |
InChI |
InChI=1S/C37H58N7O19P3S/c1-4-5-6-10-24-22(11-12-25(24)46)8-7-9-23(45)17-28(48)67-16-15-39-27(47)13-14-40-35(51)32(50)37(2,3)19-60-66(57,58)63-65(55,56)59-18-26-31(62-64(52,53)54)30(49)36(61-26)44-21-43-29-33(38)41-20-42-34(29)44/h5-6,20-22,24,26,30-32,36,49-50H,4,7-19H2,1-3H3,(H,39,47)(H,40,51)(H,55,56)(H,57,58)(H2,38,41,42)(H2,52,53,54)/b6-5-/t22-,24-,26+,30+,31+,32?,36+/m0/s1 |
InChI Key |
ADGIRVMSHGGGHU-VITLBFIYSA-N |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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